molecular formula C7H9BrN2O2 B13330071 (3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide

(3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide

Cat. No.: B13330071
M. Wt: 233.06 g/mol
InChI Key: DJVAWEVBWHCNPK-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a chiral small molecule characterized by a propanamide backbone substituted with a 3-bromofuran-2-yl group at the β-position of the amino moiety. Its molecular formula is C₇H₉BrN₂O₂, and it has a CAS registry number 1698553-39-7 .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromofuran-2-yl)propanamide

InChI

InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m0/s1

InChI Key

DJVAWEVBWHCNPK-YFKPBYRVSA-N

Isomeric SMILES

C1=COC(=C1Br)[C@H](CC(=O)N)N

Canonical SMILES

C1=COC(=C1Br)C(CC(=O)N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₈BrN₂O and a molar mass of approximately 232.07 g/mol. Its structure includes an amino group, a propanamide moiety, and a brominated furan ring, which contribute to its unique biological activities.

1. Antimicrobial Properties

Research indicates that (3S)-3-amino-3-(3-bromofuran-2-yl)propanamide exhibits antibacterial and antifungal activities . In vitro studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of bacterial cell wall synthesis, similar to other compounds in its class .

2. Antiviral Activity

The compound has shown potential as an antiviral agent , particularly against viruses such as HSV-1 (Herpes Simplex Virus type 1). It appears to inhibit viral replication through interference with viral entry or replication processes .

3. Cytotoxic Effects

In studies involving cancer cell lines, (3S)-3-amino-3-(3-bromofuran-2-yl)propanamide demonstrated selective cytotoxicity. For instance, it exhibited significant inhibition against human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values indicating effective concentration levels for inducing cell death .

The biological activity of (3S)-3-amino-3-(3-bromofuran-2-yl)propanamide is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or viral replication, thereby exerting its antimicrobial and antiviral effects.
  • Receptor Modulation : Binding to receptors involved in cell signaling pathways could lead to altered cellular responses, contributing to its cytotoxic effects on cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

StudyFindings
Venepally et al. (2021)Investigated the compound's antiviral properties and found significant activity against HSV-1 .
Treptow et al. (2020)Reported cytotoxic effects on glioma cell lines, suggesting potential in cancer therapy .
MDPI Review (2023)Highlighted the compound's broad-spectrum antimicrobial activity and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The compound’s closest analogs differ in substituents (e.g., halogen type, aromatic ring systems) and functional groups, leading to variations in molecular weight, polarity, and solubility. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Features
(3S)-3-Amino-3-(3-bromofuran-2-yl)propanamide 1698553-39-7 C₇H₉BrN₂O₂ ~232.9 3-Bromofuran-2-yl Bromine enhances lipophilicity; furan oxygen enables hydrogen bonding
(3S)-3-Amino-3-(2-chlorophenyl)propanamide hydrochloride 1384424-50-3 C₉H₁₂Cl₂N₂O 235.11 2-Chlorophenyl Hydrochloride salt improves aqueous solubility; chlorophenyl increases steric bulk
(3S)-3-Amino-3-(4-chlorophenyl)propanamide 1308301-15-6 C₉H₁₁ClN₂O 198.65 4-Chlorophenyl Para-substitution may enhance metabolic stability compared to ortho analogs
3-Amino-3-(3-bromophenyl)cyclobutan-1-ol 1337467-48-7 C₉H₉BrNO 226.08 3-Bromophenyl Cyclobutane ring introduces conformational rigidity; lacks amide group

Functional Group Impact

  • Bromofuran vs.
  • Hydrochloride Salt : The hydrochloride derivative (CAS 1384424-50-3) exhibits improved solubility in polar solvents, a critical factor for bioavailability .
  • Aromatic System Differences : Furan rings (oxygen-containing heterocycles) offer distinct electronic profiles compared to phenyl rings, influencing interactions with biological targets (e.g., enzymes or receptors) .

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